2-{[2-(1-pyrrolidinyl)-3,4-dihydro-1-naphthalenyl]imino}malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(1-pyrrolidinyl)-3,4-dihydro-1-naphthalenyl]imino}malononitrile is a complex organic compound that features a pyrrolidine ring and a dihydronaphthalene moiety
Preparation Methods
The synthesis of 2-{[2-(1-pyrrolidinyl)-3,4-dihydro-1-naphthalenyl]imino}malononitrile involves several steps. One common method includes the reaction of 2-(1H-pyrrol-1-yl)ethanol with 3-hydroxyflavone in the presence of copper(II) bromide, yielding a dimeric copper(II) complex . This reaction is typically carried out under controlled conditions, such as room temperature and specific solvent mixtures, to ensure the desired product is obtained.
Chemical Reactions Analysis
2-{[2-(1-pyrrolidinyl)-3,4-dihydro-1-naphthalenyl]imino}malononitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications In chemistry, it is used as a model compound to study the behavior of pyrrolidine and dihydronaphthalene derivativesIn medicine, it is being investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects .
Mechanism of Action
The mechanism of action of 2-{[2-(1-pyrrolidinyl)-3,4-dihydro-1-naphthalenyl]imino}malononitrile involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and dihydronaphthalene moiety allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
2-{[2-(1-pyrrolidinyl)-3,4-dihydro-1-naphthalenyl]imino}malononitrile can be compared to other similar compounds, such as pyrrolidine derivatives and dihydronaphthalene analogs. These compounds share structural similarities but differ in their specific functional groups and reactivity. For example, pyrrolidine in drug discovery has been extensively studied for its versatile scaffold and biological activity . Other similar compounds include 2-(pyrrolidin-1-yl)pyrimidines and 2-(pyrrolidin-1-yl)-3,4-dihydronaphthalen-1(2H)-one .
Properties
Molecular Formula |
C17H16N4 |
---|---|
Molecular Weight |
276.34 g/mol |
IUPAC Name |
2-[(2-pyrrolidin-1-yl-3,4-dihydronaphthalen-1-yl)imino]propanedinitrile |
InChI |
InChI=1S/C17H16N4/c18-11-14(12-19)20-17-15-6-2-1-5-13(15)7-8-16(17)21-9-3-4-10-21/h1-2,5-6H,3-4,7-10H2 |
InChI Key |
BPZIQIPZPUAXGD-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C3=CC=CC=C3CC2)N=C(C#N)C#N |
Canonical SMILES |
C1CCN(C1)C2=C(C3=CC=CC=C3CC2)N=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.